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L-Tyrosine (sodium salt hydrate)

Cat. No.: B10854042
M. Wt: 265.21 g/mol
InChI Key: ZBVWDMLVCHKNQJ-BXOSLQCASA-N
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Description

Significance in Contemporary Biochemical and Cellular Research

The sodium salt hydrate (B1144303) of L-Tyrosine is a vital component in various biochemical and cellular research applications, primarily due to its enhanced solubility compared to its free acid form. cellculturedish.comfishersci.com This property is particularly advantageous in the preparation of cell culture media, where it supports the growth and productivity of cells used in the manufacturing of therapeutic recombinant proteins and monoclonal antibodies. fishersci.comthermofisher.com Depletion of L-Tyrosine in fed-batch processes has been linked to decreased specific productivity and the emergence of protein sequence variants, highlighting its critical role in biopharmaceutical production. cellculturedish.com

The phenolic group of L-Tyrosine makes it a primary target for phosphorylation, a key post-translational modification in cell signaling. scientificlabs.co.uksigmaaldrich.com This process, mediated by enzymes known as tyrosine kinases, is a fundamental step in signal transduction and the regulation of enzymatic activity. wikipedia.org Consequently, L-Tyrosine and its derivatives are indispensable tools for studying cellular processes such as proliferation, differentiation, migration, and apoptosis. nih.govnih.gov

Key Research Applications of L-Tyrosine (Sodium Salt Hydrate)
Application AreaSpecific UseSignificance
Cell CultureComponent of cell culture media for biomanufacturing. fishersci.comthermofisher.comSupports growth and productivity of cells for therapeutic protein production. thermofisher.com
Signal Transduction ResearchStudying protein tyrosine phosphorylation. wikipedia.orgnih.govElucidates cellular signaling pathways critical in health and disease. nih.gov
NeurosciencePrecursor for neurotransmitter synthesis studies. wikipedia.orgtaylorandfrancis.comInvestigates the roles of dopamine (B1211576) and norepinephrine (B1679862) in neurological function. taylorandfrancis.com

Overview of L-Tyrosine as a Biological Precursor Molecule

L-Tyrosine serves as a crucial precursor for the synthesis of several vital biological molecules. wikipedia.orgnih.govtaylorandfrancis.com In dopaminergic cells, the enzyme tyrosine hydroxylase converts L-Tyrosine to L-DOPA, the precursor to the neurotransmitter dopamine. wikipedia.org Dopamine can be further converted into other catecholamines, including norepinephrine and epinephrine (B1671497) (adrenaline). wikipedia.org

The thyroid hormones, triiodothyronine (T3) and thyroxine (T4), which are essential for regulating metabolism, are also synthesized from L-Tyrosine within the thyroid gland. wikipedia.org Furthermore, L-Tyrosine is a precursor to the pigment melanin (B1238610), which is responsible for coloration in skin and hair. wikipedia.orgmpbio.com The biosynthesis of coenzyme Q10, a vital component of the electron transport chain, also requires L-Tyrosine or its precursor, phenylalanine. wikipedia.org

Major Biological Molecules Derived from L-Tyrosine
MoleculeFunctionBiosynthetic Pathway Initiation
DopamineNeurotransmitter involved in reward, motivation, and motor control. wikipedia.orgtaylorandfrancis.comHydroxylation of L-Tyrosine by tyrosine hydroxylase. wikipedia.org
Norepinephrine (Noradrenaline)Neurotransmitter and hormone involved in the "fight or flight" response. wikipedia.orgtaylorandfrancis.comConversion from dopamine. wikipedia.org
Epinephrine (Adrenaline)Hormone and neurotransmitter involved in the "fight or flight" response. wikipedia.orgyoutube.comConversion from norepinephrine. wikipedia.org
Thyroid Hormones (T3 and T4)Regulate metabolism. wikipedia.orgIodination and coupling of tyrosine residues in thyroglobulin. wikipedia.org
MelaninPigment responsible for skin and hair color. wikipedia.orgmpbio.comConversion of L-Tyrosine to L-DOPA by tyrosinase. youtube.com
Coenzyme Q10Component of the mitochondrial electron transport chain. wikipedia.orgSynthesis of the benzoquinone structure. wikipedia.org

Evolution of Research Perspectives on L-Tyrosine's Roles in Biological Systems

The understanding of L-Tyrosine's biological roles has evolved significantly since its discovery. Initially recognized as a simple building block of proteins, its importance expanded with the discovery of its role as a precursor to hormones and neurotransmitters. acs.orgtaylorandfrancis.com A pivotal moment in L-Tyrosine research was the discovery of tyrosine phosphorylation in 1979, which revealed its central role in cellular signaling. wikipedia.org This finding opened up new avenues of research into how cells communicate and regulate their activities, particularly in the context of growth factor signaling and oncogenesis. wikipedia.org

Early research in animals established the critical role of protein-tyrosine phosphorylation in cellular proliferation and differentiation. pnas.org In contrast, for a long time, tyrosine phosphorylation was thought to be less significant in plants due to the absence of conventional tyrosine kinases. pnas.org However, recent studies have identified protein tyrosine phosphatases and the importance of tyrosine phosphorylation in plant signaling, particularly in immunity and the regulation of stomatal movement, challenging earlier assumptions. pnas.orgportlandpress.com

More recent research has delved into the evolutionary aspects of tyrosine's role in signaling networks. Studies have shown a negative correlation between the genomic content of tyrosine and the organismal complexity in metazoans, suggesting an evolutionary pressure to reduce the number of potential phosphorylation sites to ensure the fidelity of signaling as tyrosine kinase networks became more complex. h1.conih.gov The physicochemical properties of tyrosine, which make it highly effective for mediating molecular recognition, have also been a focus of protein engineering, leading to the development of synthetic binding proteins with high affinity and specificity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NNa2O5 B10854042 L-Tyrosine (sodium salt hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NNa2O5

Molecular Weight

265.21 g/mol

IUPAC Name

disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydride;dihydrate

InChI

InChI=1S/C9H11NO3.2Na.2H2O.2H/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2;;/q;2*+1;;;2*-1/t8-;;;;;;/m0....../s1

InChI Key

ZBVWDMLVCHKNQJ-BXOSLQCASA-N

Isomeric SMILES

[H-].[H-].C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.O.O.[Na+].[Na+]

Canonical SMILES

[H-].[H-].C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na+].[Na+]

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving L Tyrosine

Endogenous Biosynthetic Routes of L-Tyrosine in Organisms

Phenylalanine Hydroxylation and Tyrosine Synthesis

In mammals, the primary pathway for the synthesis of L-tyrosine is through the hydroxylation of the essential amino acid L-phenylalanine. nih.govyoutube.com This irreversible reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which is found in high concentrations in the liver. nih.govresearchgate.net The reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.govcreative-proteomics.com During the conversion, one atom of oxygen is incorporated into phenylalanine to form tyrosine, while the other is reduced to water. The cofactor BH4 is oxidized to quinonoid dihydrobiopterin and is subsequently regenerated by the enzyme dihydropteridine reductase, a process that utilizes NADPH. researchgate.net

The regulation of PAH is complex, involving allosteric activation by its substrate, phenylalanine, and inhibition by the cofactor BH4. nih.gov The binding of phenylalanine induces a conformational change in the enzyme, increasing its catalytic activity. nih.gov This intricate regulatory mechanism ensures a controlled metabolism of dietary phenylalanine. nih.govwikipedia.org

Metabolic Interconnections with Other Aromatic Amino Acids

L-tyrosine, along with L-phenylalanine and L-tryptophan, belongs to the group of aromatic amino acids, which are characterized by the presence of an aromatic ring in their structure. youtube.comnih.gov In plants and most microorganisms, these three amino acids are synthesized via the shikimate pathway. nih.govblogspot.com This pathway is absent in animals, which is why phenylalanine is an essential amino acid that must be obtained from the diet. nih.gov

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose-4-phosphate (E4P), which is derived from the pentose (B10789219) phosphate (B84403) pathway. blogspot.comontosight.ai This series of reactions leads to the formation of chorismate, a key branch-point intermediate. blogspot.comontosight.ai Chorismate then serves as the precursor for the synthesis of all three aromatic amino acids. ontosight.ainih.gov In this interconnected pathway, the regulation of enzyme activity at various steps is crucial to control the metabolic flux towards the synthesis of each specific amino acid. ontosight.ai

Microbial Biosynthesis of L-Tyrosine

Elucidation of Natural Tyrosine Synthesis Pathways in Microorganisms (e.g., Escherichia coli)

In microorganisms like Escherichia coli, the biosynthesis of L-tyrosine also originates from the shikimate pathway. nih.gov The common pathway starts with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.gov Through a series of seven enzymatic reactions, DAHP is converted to chorismate. nih.gov

From the branch point of chorismate, the synthesis of L-tyrosine proceeds through a specific branch. Chorismate is first converted to prephenate by the enzyme chorismate mutase. nih.gov Subsequently, in enteric bacteria, prephenate is converted to p-hydroxyphenylpyruvate (HPP) by prephenate dehydrogenase. nih.gov The final step is the transamination of HPP to form L-tyrosine. nih.gov In E. coli, the enzyme chorismate mutase-prephenate dehydrogenase is a bifunctional protein. nih.gov The entire pathway is subject to tight regulation, primarily through feedback inhibition, where the end product, L-tyrosine, inhibits the activity of key enzymes in the pathway. ontosight.ainih.gov

Precursor Metabolite Fluxes (e.g., Phosphoenolpyruvate, Erythrose-4-Phosphate)

The efficient production of L-tyrosine in microbial systems is heavily dependent on the availability of the precursor metabolites, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). ontosight.ainih.gov PEP is a key intermediate in glycolysis, while E4P is generated through the pentose phosphate pathway. ontosight.aimdpi.com The condensation of these two molecules, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), is the first committed step of the aromatic amino acid biosynthetic pathway. nih.govresearchgate.net

Genetic and Metabolic Engineering Strategies for Enhanced Tyrosine Production

To overcome the tight regulation of the natural biosynthetic pathway and to increase the yield of L-tyrosine, various genetic and metabolic engineering strategies have been employed in microorganisms such as Escherichia coli. uq.edu.autandfonline.com These strategies aim to increase the carbon flux towards tyrosine synthesis and to alleviate feedback inhibition. nih.govnih.gov

Key strategies include:

Overexpression of feedback-resistant enzymes: The native enzymes in the tyrosine pathway are often subject to feedback inhibition by L-tyrosine. nih.govnih.gov Introducing genes that code for enzymes resistant to this inhibition, such as feedback-resistant versions of DAHPS (encoded by aroGfbr) and chorismate mutase/prephenate dehydrogenase (encoded by tyrAfbr), can significantly boost production. uq.edu.aunih.gov Sometimes, enzymes from other organisms with desired properties, like the cyclohexadienyl dehydrogenase (TyrC) from Zymomonas mobilis, are used. nih.govasm.org

Increasing precursor supply: Enhancing the expression of genes involved in the synthesis of PEP and E4P, such as ppsA (PEP synthase) and tktA (transketolase), can increase the availability of these crucial precursors for the shikimate pathway. nih.gov

Blocking competing pathways: To channel the metabolic flux towards tyrosine, competing pathways that also utilize chorismate, such as those for phenylalanine and tryptophan synthesis, can be downregulated or knocked out. nih.gov

Elimination of transcriptional repressors: The tyrR gene in E. coli encodes a regulatory protein that represses the transcription of several genes in the aromatic amino acid biosynthetic pathways. nih.govtandfonline.com Knocking out tyrR can lead to the upregulation of these genes and increased tyrosine production. tandfonline.com

Optimization of gene expression: Fine-tuning the expression levels of pathway genes through promoter engineering, codon optimization, and adjusting plasmid copy numbers is crucial to balance the metabolic pathway and avoid the accumulation of toxic intermediates. nih.govasm.orgtandfonline.com

Disruption of transport systems: Deleting genes that encode for tyrosine transporters, such as tyrP, can prevent the re-uptake of secreted L-tyrosine, thereby increasing its extracellular accumulation. uq.edu.aunih.gov

These engineering strategies have led to significant improvements in L-tyrosine titers in microbial fermentation processes. asm.orguq.edu.aunih.gov

Interactive Data Table of Research Findings

StrainGenetic ModificationTiter (g/L)Yield (g/g glucose)Reference
E. coliOverexpression of TyrC and PheACM30.066 nih.gov
E. coli MG1655Modular engineering with two medium-copy-number, dual-operon plasmids>280% of theoretical yield asm.org
E. coli BTY2.13Co-overexpression of aroGfbr, aroL, tyrC; knockout of tyrP43.14Not Specified uq.edu.aunih.gov
E. coli TYR02Upregulation of aroGfbr; knockout of tyrR50.2Not Specified tandfonline.com
E. coliFed-batch fermentation optimization55Not Specified nih.gov
Pathway Engineering to Redirect Carbon Metabolic Flux

Metabolic engineering has made significant strides in boosting L-tyrosine yields by strategically modifying microbial metabolic pathways. cnif.cn A key approach involves increasing the availability of precursors and up- or down-regulating the expression of critical enzymes in the shikimate pathway, which is central to aromatic amino acid synthesis. nih.gov

One successful strategy involves the modular engineering of the L-tyrosine biosynthetic pathway in hosts like Escherichia coli. nih.gov This can be achieved by assembling the necessary genes on plasmids, allowing for controlled expression. For instance, the pathway can be divided into a "shikimate module" for the synthesis of shikimate from primary metabolites and a "tyrosine module" for the conversion of shikimate to L-tyrosine. nih.gov

Key interventions to redirect carbon flux include:

Overexpression of feedback-resistant enzymes: The enzymes 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and chorismate mutase/prephenate dehydrogenase are critical control points in the pathway and are subject to feedback inhibition by L-tyrosine. uq.edu.aunih.govasm.org Expressing mutant versions of these enzymes, such as aroGfbr and tyrAfbr, that are insensitive to this feedback is a highly effective strategy for increasing L-tyrosine production. uq.edu.aunih.govnih.gov

Enhancing precursor supply: The biosynthesis of L-tyrosine begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). asm.org Engineering the central carbon metabolism to increase the intracellular pools of these precursors is a vital step. This can involve strategies like introducing a phosphoketolase pathway to redirect carbon flux towards the shikimate pathway. nih.gov

Optimization of enzyme expression: The levels of pathway enzymes can be fine-tuned using techniques like targeted proteomics and metabolite profiling to identify and alleviate bottlenecks. nih.gov This may involve adjusting plasmid copy numbers, using promoters of varying strengths, and optimizing codon usage for the host organism. nih.gov

A notable example of pathway engineering involved the creation of an E. coli strain that produced over 2 g/liter of L-tyrosine by optimizing the expression of pathway genes on two medium-copy-number plasmids. nih.gov Another study achieved a remarkable 92.5 g/L of L-tyrosine in a 5-L fermenter after extensive engineering, including the introduction of a phosphoketolase pathway and adaptive laboratory evolution. nih.gov

Disruption of Competitive Biosynthetic Routes

A crucial aspect of maximizing L-tyrosine production is the elimination or reduction of metabolic pathways that compete for common precursors. cnif.cn By knocking out genes involved in these competing routes, more carbon is funneled towards the desired L-tyrosine synthesis pathway.

Key strategies for disrupting competitive routes include:

Blocking Phenylalanine Synthesis: L-phenylalanine and L-tyrosine share a common precursor, chorismate. asm.org While not explicitly detailed in the provided search results as a primary strategy for L-tyrosine overproduction, minimizing the flux towards L-phenylalanine could theoretically increase the availability of chorismate for L-tyrosine synthesis.

Eliminating Tyrosine Degradation and Transport: To prevent the loss of the final product, genes responsible for the degradation of L-tyrosine can be deleted. Furthermore, blocking the cellular uptake of L-tyrosine by knocking out specific transporters, such as tyrP in E. coli, has been shown to be more effective in enhancing L-tyrosine production than knocking out the transcriptional repressor tyrR under certain conditions. uq.edu.aunih.gov

Addressing Side-Product Formation: During the optimization of biosynthetic pathways, the accumulation of intermediate or side products can occur. For example, the bifunctional enzyme quinate/shikimate dehydrogenase (YdiB) in E. coli was found to cause the accumulation of dehydroquinate (DHQ), dehydroshikimate (DHS), and the side product quinate. nih.gov Replacing YdiB with its paralog AroE, a dehydroquinate dehydratase, successfully relieved this bottleneck. nih.gov

One study demonstrated that knocking out the L-tyrosine-specific transporter (tyrP) in an engineered E. coli strain resulted in a production of 43.14 g/L of L-tyrosine in a fed-batch fermentation. uq.edu.aunih.gov This highlights the significance of preventing product re-entry into the cell to achieve high titers.

Enzymatic Transformations and Derivative Synthesis from L-Tyrosine

L-Tyrosine is the starting point for the synthesis of a multitude of biologically significant molecules. Through a series of enzymatic reactions, it is converted into hormones, neurotransmitters, and pigments that are essential for various physiological processes.

Catecholamine Biosynthesis (Dopamine, Norepinephrine (B1679862), Epinephrine)

Catecholamines are a group of neurotransmitters and hormones derived from L-tyrosine that play critical roles in the nervous and endocrine systems, regulating functions such as mood, stress response, and cardiovascular activity. nih.govvaia.com The biosynthesis of catecholamines—dopamine (B1211576), norepinephrine, and epinephrine (B1671497)—is a sequential enzymatic pathway. nih.gov

The key enzymatic steps in catecholamine synthesis are:

L-Tyrosine to L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) , which is the rate-limiting enzyme in catecholamine biosynthesis. nih.govnih.govmsu.edu This step requires molecular oxygen and the cofactor tetrahydrobiopterin. nih.govnih.gov

L-DOPA to Dopamine: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase, to form dopamine. nih.govmsu.edu

Dopamine to Norepinephrine: In neurons that produce norepinephrine, dopamine is hydroxylated by dopamine β-hydroxylase (DBH) to yield norepinephrine. nih.gov This enzyme is located within synaptic vesicles. msu.edu

Norepinephrine to Epinephrine: The final step, occurring in cells that synthesize epinephrine, is the methylation of norepinephrine by phenylethanolamine N-methyltransferase (PNMT) to form epinephrine. nih.gov

The regulation of this pathway is tightly controlled, primarily through the activity of tyrosine hydroxylase, which is subject to feedback inhibition by the catecholamine products. nih.gov

Melanin (B1238610) Biosynthesis Mechanisms and Rate-Limiting Enzymes

Melanin is a pigment responsible for the coloration of skin, hair, and eyes, and it provides protection against ultraviolet radiation. davuniversity.orgnih.gov The biosynthesis of melanin, known as melanogenesis, is a complex process that initiates with the amino acid L-tyrosine. nih.govbiologyinsights.com

The central enzyme in melanin synthesis is tyrosinase , a copper-containing monooxygenase. davuniversity.orgbiologyinsights.com Tyrosinase catalyzes the initial and rate-limiting step in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA. biologyinsights.comresearchgate.net Subsequently, tyrosinase also catalyzes the oxidation of L-DOPA to dopaquinone (B1195961). davuniversity.orgbiologyinsights.com

From dopaquinone, the pathway can proceed in two directions:

Eumelanin Synthesis: In the absence of thiol compounds, dopaquinone undergoes intramolecular cyclization and oxidation to form dopachrome, which is then converted into 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The polymerization of these indoles results in the formation of brown to black eumelanin. nih.gov

Pheomelanin Synthesis: In the presence of cysteine or glutathione, dopaquinone is converted into intermediates that polymerize to form the yellow to reddish-brown pheomelanin. nih.gov

The activity of tyrosinase is a critical control point in determining the type and amount of melanin produced. nih.gov Genetic mutations in the tyrosinase gene can lead to conditions like oculocutaneous albinism, characterized by a lack of melanin pigment. biologyinsights.com

Thyroid Hormone Synthesis Pathways (Thyroxine, Iodotyrosines)

L-tyrosine is an essential precursor for the synthesis of thyroid hormones, which are crucial for regulating metabolism, growth, and development. ontosight.aipalomahealth.comrupahealth.com The synthesis occurs in the thyroid gland and involves the iodination of tyrosine residues within the protein thyroglobulin. palomahealth.com

The key steps in thyroid hormone synthesis are:

Iodide Uptake and Oxidation: The thyroid gland actively takes up iodide from the bloodstream. The enzyme thyroid peroxidase (TPO) then oxidizes iodide to active iodine. palomahealth.com

Iodination of Tyrosine: The activated iodine is attached to the tyrosine residues of thyroglobulin, a protein produced by the thyroid gland. palomahealth.com This process forms monoiodotyrosine (MIT) and diiodotyrosine (DIT) . ontosight.aipalomahealth.com 3,5-Diiodotyrosine is a specific form of DIT. ontosight.ai

Coupling of Iodotyrosines: The iodinated tyrosine molecules are then coupled together by thyroid peroxidase to form the primary thyroid hormones:

Thyroxine (T4) , or tetraiodothyronine, is formed by the coupling of two DIT molecules. palomahealth.com

Triiodothyronine (T3) is formed by the coupling of one MIT and one DIT molecule. palomahealth.com

These hormones are then stored within the thyroglobulin protein and released into the circulation as needed. The availability of L-tyrosine is a fundamental requirement for this entire process. palomahealth.comrupahealth.com Supplementation with L-tyrosine can increase the production of adrenal hormones and may influence the synthesis of thyroid hormones. nih.gov

Biocatalytic Production of L-Tyrosine-Derived Compounds (e.g., L-DOPA, Tyrosol, Hydroxytyrosol (B1673988), Naringenin)

The enzymatic conversion of L-tyrosine serves as a sustainable and efficient method for producing a variety of high-value compounds with applications in pharmaceuticals, nutraceuticals, and cosmetics. nih.gov

L-DOPA: L-DOPA (3,4-dihydroxyphenyl-L-alanine) is a primary treatment for Parkinson's disease. nih.govresearchgate.netresearchgate.net Biocatalytic methods for L-DOPA production from L-tyrosine are a promising alternative to chemical synthesis. nih.gov The key enzyme used is tyrosinase , which hydroxylates L-tyrosine to L-DOPA. nih.govmdpi.com However, tyrosinase can also further oxidize L-DOPA, reducing the yield. researchgate.net To overcome this, strategies such as enzyme immobilization have been developed. For example, a tyrosinase from Verrucomicrobium spinosum immobilized on polyhydroxyalkanoate nano-granules achieved a high conversion rate of L-tyrosine to L-DOPA (90.62%) with a productivity of 148.70 mg/L/h. nih.govresearchgate.net Another approach utilizes 4-hydroxyphenylacetate 3-hydroxylase (HPAH) , which converts L-tyrosine to L-DOPA with high yield and stability of the product. google.com

Tyrosol and Hydroxytyrosol: Tyrosol and its more potent antioxidant derivative, hydroxytyrosol, are phenolic compounds found in olive oil with significant health benefits. scite.ainih.gov Biocatalytic routes for their production from L-tyrosine have been established.

Tyrosol: Tyrosol can be synthesized from L-tyrosine through a multi-enzyme cascade based on the Ehrlich pathway, reconstructed in microorganisms like E. coli. researchgate.net This can involve an L-tyrosine decarboxylase, a tyramine (B21549) oxidase, and an alcohol dehydrogenase. nih.gov One study achieved a tyrosol titer of 35.7 g/L with a 93.6% conversion rate from L-tyrosine in a 3-L bioreactor. researchgate.net

Hydroxytyrosol: Hydroxytyrosol can be produced from L-tyrosine through engineered microbial pathways. researchgate.net One pathway involves the conversion of L-tyrosine to L-DOPA, followed by decarboxylation to dopamine, and subsequent conversion to hydroxytyrosol. lbl.gov Another strategy involves the direct hydroxylation of tyrosol to hydroxytyrosol using tyrosinase as a biocatalyst. nih.gov A novel microbial consortium catalysis strategy has also been developed, producing 435.32 mg/L of hydroxytyrosol from tyrosine. researchgate.net

Naringenin (B18129): Naringenin is a flavonoid with various biological activities, including antioxidant and anti-inflammatory properties. nih.govresearchgate.net Its microbial production from L-tyrosine has been successfully engineered. The biosynthetic pathway involves the following key enzymes:

Tyrosine ammonia-lyase (TAL): Converts L-tyrosine to p-coumaric acid. nih.govnih.gov

4-coumarate-CoA ligase (4CL): Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov

Chalcone (B49325) synthase (CHS): Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.gov

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin. nih.gov

By expressing these enzymes in a host like E. coli, significant titers of naringenin can be achieved. One study reported a production of 765.9 mg/L of naringenin in an engineered E. coli strain. nih.gov

Interactive Data Table: Biocatalytic Production of L-Tyrosine Derivatives

Click to view interactive data
Derivative Precursor Key Enzyme(s) Host Organism/System Reported Titer/Yield Reference(s)
L-DOPA L-Tyrosine Tyrosinase Immobilized Verrucomicrobium spinosum tyrosinase 148.70 mg/L/h, 90.62% conversion nih.gov, researchgate.net
L-DOPA L-Tyrosine 4-Hydroxyphenylacetate 3-hydroxylase (HPAH) Escherichia coli 2.66 mM, 88.7% conversion google.com
Tyrosol L-Tyrosine L-Tyrosine decarboxylase, Tyramine oxidase, Alcohol dehydrogenase Escherichia coli 35.7 g/L, 93.6% conversion researchgate.net
Hydroxytyrosol L-Tyrosine Tyrosine hydroxylase, L-DOPA decarboxylase, etc. Microbial consortium 435.32 mg/L researchgate.net
Hydroxytyrosol Tyrosol Tyrosinase Mushroom tyrosinase Up to 100% yield nih.gov
Naringenin L-Tyrosine TAL, 4CL, CHS, CHI Escherichia coli 765.9 mg/L nih.gov
Naringenin L-Tyrosine TAL, 4CL, CHS Saccharomyces cerevisiae ~90 mg/L acs.org

Modulatory Effects on Enzyme Activity (e.g., Peroxidase Inhibition)

L-tyrosine and its derivatives can exert modulatory effects on the activity of various enzymes. A notable example is the inhibition of peroxidase enzymes, such as thyroid peroxidase (TPO) and lactoperoxidase (LPO).

Research has shown that certain amino acids, including L-tyrosine, can inhibit the iodide oxidation activity of TPO. scielo.br In one study, L-tyrosine at a concentration of 50 µM caused a partial inhibition of 47% of TPO activity. scielo.br This inhibitory effect was also observed with other amino acids containing aromatic rings or sulfur atoms, such as tryptophan, cysteine, and methionine. scielo.br The inhibition by these amino acids, including tyrosine, was found to be reversible by increasing the concentration of the iodide substrate. scielo.br

The mechanism of inhibition can vary. For instance, studies on various phenolic compounds have demonstrated different modes of TPO inhibition, including competitive, noncompetitive, and uncompetitive inhibition. nih.gov While the precise mechanism for L-tyrosine's inhibitory effect on TPO is complex, it is suggested that it may compete with other substrates at the enzyme's active site.

The following table summarizes the inhibitory effects of selected amino acids on thyroid peroxidase activity as reported in a comparative study.

Amino AcidConcentration (µM)Inhibition of TPO Iodide Oxidation Activity (%)
L-Tyrosine5047
L-Phenylalanine5020-25
L-Histidine5020-25
L-Cysteine-IC₅₀ = 12.5 µM
L-Methionine-IC₅₀ = 13 µM
L-Tryptophan-IC₅₀ = 9.7 µM
Data sourced from a study on the inhibition of thyroid peroxidase activity by amino acids. scielo.br IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Cellular Transport and Uptake Mechanisms of L Tyrosine Sodium Salt Hydrate

Characterization of Amino Acid Transporter Systems

The uptake of L-tyrosine into cells is mediated by several families of transporter proteins, each with specific dependencies and substrate preferences. These include sodium-dependent and -independent systems, which play crucial roles in maintaining cellular amino acid homeostasis.

Sodium-Dependent Active Transport Processes

L-tyrosine can be absorbed from the small intestine and transported across other biological membranes through sodium-dependent active transport processes. nih.govphysiology.org This mechanism utilizes the electrochemical gradient of sodium ions to drive the uptake of L-tyrosine against its concentration gradient, ensuring efficient accumulation within the cell. physiology.org Studies on rat brain synaptosomes have further elucidated the complexities of this sodium dependency, showing that changes in extracellular sodium concentration can influence tyrosine uptake, partly by affecting the morphology of the synaptosomes themselves. nih.gov

L-System Amino Acid Transporters (e.g., LAT-1)

The L-type amino acid transporter 1 (LAT1), a sodium-independent transporter, is a major player in the transport of large neutral amino acids, including L-tyrosine. nih.govmdpi.com LAT1 functions as an obligatory exchanger, meaning it imports one amino acid while exporting another, often glutamine. digitellinc.com This transporter is highly expressed in various tissues, including the blood-brain barrier and many types of cancer cells, where it facilitates the high metabolic demand for amino acids. nih.govdigitellinc.com Research has shown that in human glioblastoma cells, L-tyrosine is primarily transported by LAT1. nih.gov The transporter's affinity for L-tyrosine and its derivatives is a subject of ongoing research, with studies exploring how different chemical modifications affect their interaction with LAT1. digitellinc.comresearchgate.net

Table 1: Inhibition of L-Leucine Uptake by L-Tyrosine and its Derivatives in HT-29 Colon Carcinoma Cells

CompoundIC50 (µM)
O-benzyl-meta-l-Tyr9
5-benzyloxy-L-Trp19

This table is based on data from a study on conformationally restricted derivatives of L-tyrosine and L-tryptophan as LAT1 inhibitors. digitellinc.com

ASC System Amino Acid Transporters

The ASC (Alanine, Serine, Cysteine) system of amino acid transporters also contributes to the cellular uptake of neutral amino acids. One prominent member, ASCT2, functions as an amino acid exchanger and is known to transport a range of neutral amino acids. nih.gov While its primary substrates are alanine, serine, and cysteine, there is evidence of its broader role in amino acid transport, which could potentially include interactions with L-tyrosine, particularly in the context of cancer cell metabolism where ASCT2 is often upregulated. nih.govgliomagrayareas.com

Sodium-Dependent Neutral Amino Acid Transporters (SNATs)

The Sodium-Dependent Neutral Amino Acid Transporters (SNATs) are a family of transporters that mediate the cellular uptake of neutral amino acids in a sodium- and pH-dependent manner. nih.govacs.org This family includes several members, such as SNAT1 and SNAT2, which are low-affinity transporters expressed in various tissues, including the brain. researchgate.net While they primarily transport smaller aliphatic amino acids, their broad substrate specificity suggests a potential role in L-tyrosine transport under certain conditions. researchgate.netuniprot.org Research has shown that the uptake of some LAT1-utilizing prodrugs can be mediated by SNATs, particularly SNAT2, under specific pH conditions and in the presence of sodium. acs.org

Influence of Intracellular Amino Acid Concentrations on L-Tyrosine Uptake Kinetics

The rate of L-tyrosine uptake into cells is not solely dependent on extracellular availability but is also significantly influenced by the concentration of amino acids already present within the cell. nih.gov This is a consequence of the exchange mechanism employed by transporters like LAT1, where the efflux of an intracellular amino acid is coupled to the influx of an extracellular one. nih.gov Therefore, high intracellular concentrations of other large neutral amino acids can competitively inhibit the uptake of L-tyrosine by occupying the transporter's binding site from the inside. Conversely, a high intracellular concentration of an exchangeable amino acid, such as glutamine for LAT1, can stimulate the uptake of L-tyrosine from the extracellular space. digitellinc.com

Furthermore, studies have shown that preloading cells with certain neutral amino acids can significantly increase the subsequent uptake rate of L-tyrosine, highlighting the dynamic and interactive nature of amino acid transport. nih.gov This phenomenon is a key aspect of the kinetics of L-tyrosine transport and is crucial for understanding how cells regulate their internal amino acid pools.

Investigation of Trans-Stimulation Effects on Cellular Uptake in Diverse Cell Lines

Trans-stimulation is a phenomenon where the presence of an amino acid on one side of the cell membrane stimulates the transport of another amino acid from the opposite side. This effect is particularly relevant for obligatory exchangers like LAT1. nih.gov In the context of L-tyrosine, preloading cells with this amino acid has been investigated as a strategy to enhance the uptake of other therapeutic compounds that utilize the same transporter.

In other cell lines, such as gliosarcoma cells, preloading with L-tyrosine has been shown to increase the accumulation of BPA. mdpi.com The effectiveness of trans-stimulation can vary depending on the cell line, the concentration of L-tyrosine used, and the duration of the pre-incubation period. mdpi.com

Table 2: Effect of L-Tyrosine Pre-incubation on Boron Uptake in HNSCC Cell Lines

ConditionBPA Concentration (ppm)Intracellular Boron Concentration
Control (No Trans-stimulation)5Lower
Control (No Trans-stimulation)20Intermediate
Control (No Trans-stimulation)50Higher
With L-Tyrosine Trans-stimulation5Lower (significant difference from 20 and 50 ppm)
With L-Tyrosine Trans-stimulation20Intermediate (significant difference from 5 and 50 ppm)
With L-Tyrosine Trans-stimulation50Higher (significant difference from 5 and 20 ppm)

This table is a qualitative representation based on the findings that with trans-stimulation, higher BPA concentrations resulted in significantly higher intracellular boron concentrations in HNSCC cells. mdpi.com

Comparative Analysis of L-Tyrosine Transport in Specialized Cells (e.g., Melanoma Cells, Carcinoma Cells)

The transport of L-Tyrosine into specialized cancer cells, such as melanoma and carcinoma cells, is primarily mediated by specific amino acid transporters. Research has highlighted the significant role of the L-type amino acid transporter 1 (LAT1), a member of the solute carrier family, in facilitating the entry of large neutral amino acids, including L-Tyrosine, into these malignant cells. nih.govjst.go.jpresearchgate.netmdpi.comnih.gov

L-Tyrosine Transport in Melanoma Cells

In melanoma cells, L-Tyrosine is not only essential for protein synthesis but also serves as a key precursor for melanin (B1238610) production, the pigment responsible for skin color. nih.govnih.gov Studies on human melanoma cell lines, specifically the SK-MEL 23 line, have provided detailed insights into the kinetics of L-Tyrosine transport.

The primary transporter responsible for L-Tyrosine uptake in these cells is a Na+-independent system, identified as the L-system. nih.govnih.gov This system is characterized by its high affinity for large neutral amino acids with branched or aromatic side chains. Kinetic analyses have determined the Michaelis-Menten constant (K_m) and the maximum velocity (V_max) for this transport system, which are crucial parameters for understanding the efficiency of L-Tyrosine uptake.

Kinetic Parameters of L-Tyrosine Transport in Melanoma Cells (SK-MEL 23)

ParameterValueReference
K_m (Michaelis-Menten constant)0.164 ± 0.016 mM nih.govnih.gov
V_max (Maximum velocity)21.6 ± 1.1 nmol/min per mg of protein nih.govnih.gov

The transport of L-Tyrosine in melanoma cells can be competitively inhibited by other large neutral amino acids, such as tryptophan, and by specific inhibitors of the L-system, like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). nih.govnih.gov This indicates that these molecules share the same transport pathway.

L-Tyrosine Transport in Carcinoma Cells

In various types of carcinomas, including breast and lung cancer, an upregulation of the L-type amino acid transporter 1 (LAT1) has been consistently observed. nih.govjst.go.jpmdpi.comjuniperpublishers.com This overexpression is linked to the increased demand for essential amino acids to fuel the rapid growth and proliferation of cancer cells. While direct kinetic data (K_m and V_max) for L-Tyrosine transport in specific carcinoma cell lines is not as extensively documented as in melanoma, the available research strongly points to LAT1 as the key transporter.

Studies on human breast cancer cell lines, such as MCF-7, have shown that the uptake of L-Tyrosine and its derivatives is mediated by LAT1. mdpi.com Similarly, in human small-cell lung cancer cells, the uptake of an L-Tyrosine analog was found to be predominantly facilitated by the L-transport system.

The reliance of both melanoma and carcinoma cells on the LAT1 transporter for L-Tyrosine uptake highlights a common vulnerability that could be exploited for therapeutic purposes. The development of drugs that specifically target LAT1 could potentially starve cancer cells of essential amino acids, thereby inhibiting their growth.

Comparative Overview of L-Tyrosine Transport in Melanoma and Carcinoma Cells

FeatureMelanoma CellsCarcinoma CellsReference
Primary TransporterSystem L (LAT1)System L (LAT1) nih.govjst.go.jpnih.govnih.gov
Na+ DependenceIndependentIndependent nih.govnih.gov
Key Function of L-TyrosineProtein synthesis, Melanin productionProtein synthesis, Proliferation nih.govnih.govnih.gov
Kinetic Data (L-Tyrosine)K_m: 0.164 mM; V_max: 21.6 nmol/min/mg protein (in SK-MEL 23)Specific values not widely reported, but LAT1 is known to be a high-affinity transporter. nih.govnih.gov

Molecular Interactions and Structural Aspects in Biological Systems

Physicochemical Characteristics Governing L-Tyrosine's Molecular Recognition

The molecular recognition capabilities of L-Tyrosine are largely attributed to its distinct side chain, which combines both hydrophobic and polar features. wikipedia.org This duality allows it to participate in a variety of non-covalent interactions, making it a versatile residue in mediating molecular contacts. nih.gov

Role of the Phenolic Hydroxyl Group in Hydrogen Bonding

The phenolic hydroxyl group of L-Tyrosine is a critical functional group that significantly influences its interactions within biological systems. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial hydrogen bonds with other amino acid residues, water molecules, and ligands. rsc.org These hydrogen-bonding networks are instrumental in stabilizing protein structures and are key to the catalytic activity of many enzymes. rsc.org The ability of the hydroxyl group to be phosphorylated is another vital aspect of its function, as phosphotyrosine plays a central role in cellular signal transduction pathways. wikipedia.org The phosphorylation introduces a significant negative charge, which can alter protein conformation and create binding sites for other proteins. wikipedia.org

L-Tyrosine's Role in Protein-Protein Interactions and Binding Site Architecture

L-Tyrosine is frequently found at the interfaces of protein-protein interactions and within the binding sites of enzymes and receptors. nih.gov Its physicochemical properties make it exceptionally well-suited for mediating molecular recognition, contributing to both the strength and specificity of these interactions. acs.org

Contributions to Binding Affinity and Specificity

The combination of hydrogen bonding and π-π stacking capabilities allows L-Tyrosine to make substantial contributions to the affinity and specificity of protein binding. nih.gov Studies have shown that tyrosine is one of the most effective amino acids for mediating molecular recognition. acs.org Its presence in an antigen-binding site, for instance, is correlated with high specificity. nih.govresearchgate.net The rigid nature of the tyrosine side chain can also enhance specificity by creating a well-defined binding pocket that is less likely to accommodate non-specific interactions. nih.gov In contrast, more flexible or charged residues like arginine have been associated with increased non-specific binding. nih.govcapes.gov.br

Design Principles of Tyrosine-Rich Synthetic Binding Proteins

The remarkable binding properties of tyrosine have led to its extensive use in the design of synthetic binding proteins. nih.gov Engineers have taken advantage of its versatility to create minimalist protein libraries, often composed primarily of tyrosine, serine, and glycine (B1666218), that can bind to targets with high affinity and specificity, sometimes even outperforming natural antibodies. nih.govacs.org The design principle behind these tyrosine-rich proteins is that the large, rigid, and chemically diverse side chain of tyrosine provides the primary contacts for binding, while smaller, more flexible residues like serine and glycine provide the necessary spacing and conformational flexibility. nih.gov This approach has proven highly effective in generating synthetic antibodies and other binding proteins for various biotechnological and therapeutic applications. nih.govresearchgate.net

Impact of Ionic Environments on Amino Acid Intermolecular Interactions

Effects of Salt Ions on Solvent Structure and Solute-Solute Potentials

The presence of salt ions, such as the sodium (Na+) and chloride (Cl-) ions from NaCl, in an aqueous solution containing amino acids like tyrosine can significantly modulate intermolecular interactions. nih.gov Molecular dynamics simulations have shown that the addition of salt can either stabilize or destabilize these interactions, depending on the specific amino acid molecules involved. nih.gov

The influence of salt ions is not straightforward and arises from a delicate balance between bulk electrostatic forces and forces exerted by water molecules and ions within the hydration shells of the solutes. nih.gov Ions can disrupt the structured network of water molecules that typically surrounds solutes. This restructuring of the solvent environment alters the effective forces between the solute molecules as they approach or move away from each other. nih.gov

Research investigating the interactions between polar and charged amino acid side chains in salt solutions provides key insights. The studies calculate the mean forces and potentials between amino acid pairs at salt concentrations ranging from 0 to 2 M. nih.gov It was found that ions in the hydration shells disrupt the structure of water and rearrange themselves around the solutes, a process largely determined by the shape and chemical nature of the side chains. nih.gov For instance, chloride ions tend to distribute in the plane of an arginine side chain, while sodium ions gather around the oxygen atoms of an aspartate side chain, mimicking the distribution of water molecules. nih.gov This ion-specific arrangement directly impacts the forces between the amino acids, leading to either stabilization or destabilization of their association. nih.gov

Table 1: Summary of Salt Effects on Amino Acid Interactions

Interacting Molecules Effect of Added Salt Molecular Origin of Modulation
Polar/Charged Amino Acids Can be stabilizing or destabilizing Disruption of solvent structure, rearrangement of ions in hydration shells, and a balance of electrostatic and solvation forces. nih.gov
Aspartate-Arginine Dimer Sharp changes in potential at specific distances Forces exerted by water molecules in the structured region between the monomers, which is disrupted by transient ions. nih.gov

This table is generated based on findings from molecular dynamics simulations studying amino acid interactions in the presence of salt. nih.gov

Tyrosine in Biomimetic Applications and Surface Engineering

The unique physicochemical properties of the tyrosine residue make it exceptionally versatile for mediating molecular recognition. This has led to its use in various biomimetic and engineering applications, from promoting the formation of protein crystals to mimicking natural adhesives. nih.gov

Strategies for Promoting Protein Crystallization via Surface Modification

A significant challenge in structural biology is inducing proteins to form well-ordered crystals suitable for X-ray crystallography. The inherent flexibility of certain amino acid residues on a protein's surface can be a major obstacle, as this "high entropy" state is energetically unfavorable for crystal lattice formation. nih.gov

A successful strategy to overcome this involves surface engineering, where surface-exposed, high-entropy residues like glutamate (B1630785) and lysine (B10760008) are replaced with less flexible residues. nih.gov Tyrosine has proven to be particularly effective in this role. Its rigid structure helps to reduce the conformational flexibility of the protein surface. In one study, replacing flexible surface residues with amino acids such as alanine, histidine, serine, threonine, or tyrosine showed that the tyrosine replacements were the most successful, yielding crystals under the largest number of experimental conditions. nih.gov This demonstrates the utility of tyrosine in creating more stable and ordered protein surfaces that are conducive to crystallization. nih.gov

Table 2: Surface Modification Strategy for Protein Crystallization

Original Surface Residue (High Entropy) Replacement Residue (Lower Entropy) Outcome Rationale

This table illustrates a surface engineering approach using tyrosine to enhance protein crystallization, based on published research findings. nih.gov

Tyrosine-Like Molecules in Natural Adhesion Mechanisms

Nature has developed highly effective and robust adhesive materials that function in diverse and challenging environments, such as underwater. frontiersin.org A common feature across many of these natural adhesives, found in organisms like marine mussels and sandcastle worms, is the presence of the tyrosine-derived molecule 3,4-dihydroxyphenylalanine (DOPA). nih.govfrontiersin.org

Mussel adhesive proteins, for example, are rich in DOPA. nih.gov The adhesive properties of these proteins are largely attributed to the chemical reactivity of DOPA's catechol group. The conversion of tyrosine residues to DOPA is a key step in mimicking these natural adhesion mechanisms. frontiersin.org This can be achieved through both chemical and enzymatic methods. The oxidation of DOPA to a quinone form allows for covalent cross-linking between polypeptide chains, a process critical for the polymerization and final performance of the adhesive. frontiersin.org This ability of DOPA to switch between its reduced (catechol) and oxidized (quinone) forms is fundamental to its dual role in providing both adhesive (surface-binding) and cohesive (cross-linking) strength. frontiersin.org

Table 3: Key Molecules in Natural and Bioinspired Adhesion

Compound Chemical Feature Role in Adhesion
L-Tyrosine Phenol (B47542) group Precursor molecule for DOPA. frontiersin.org

| 3,4-dihydroxyphenylalanine (DOPA) | Catechol group | Binds to a wide variety of substrates. nih.gov Oxidation to quinone enables cohesive cross-linking. frontiersin.org |

This table compares L-Tyrosine with its derivative, DOPA, highlighting their respective roles in adhesion based on their chemical structures.

Advanced Research Methodologies and Applications of L Tyrosine Sodium Salt Hydrate

In Vitro and Cell Culture Model Systems

The unique properties of L-Tyrosine (sodium salt hydrate) make it an important ingredient in various in vitro and cell culture systems, contributing to the growth, productivity, and analysis of cells in a research setting.

Optimization for Supporting Cell Growth and Protein Expression in Bioproduction Research

In bioproduction, particularly in fed-batch and perfusion processes, maintaining optimal nutrient levels is critical for maximizing productivity. evonik.com The limited solubility of standard L-Tyrosine can hinder the preparation of the concentrated nutrient feeds required for these high-density cell cultures. evonik.com The use of L-Tyrosine (sodium salt hydrate) overcomes this solubility issue, allowing for the formulation of highly concentrated feeds without the need for extreme pH adjustments, which can introduce process complexities and risks like pH spikes and precipitation. lohmann-minerals.comevonik.com By ensuring a readily available supply of this essential amino acid, the sodium salt form helps to enhance upstream fermentation processes, ultimately leading to elevated yields in the production of biopharmaceuticals. lohmann-minerals.com The high purity and enantiomerically pure nature of commercially available L-Tyrosine disodium (B8443419) salt 2-hydrate further guarantee its quality for these sensitive applications. lohmann-minerals.com

Applications in Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique used for quantitative proteomics. wikipedia.orgnih.govnih.gov The method involves metabolically labeling the entire proteome of cells by growing them in media where a standard amino acid is replaced by its heavy isotope-labeled counterpart. sigmaaldrich.com This allows for the accurate comparison of protein abundance between different cell populations. wikipedia.org

L-Tyrosine is one of the amino acids that can be utilized in SILAC experiments. For instance, a SILAC approach using tyrosine labeled with nine carbon-13 atoms has been employed to investigate the substrates of tyrosine kinases in cell signaling pathways. wikipedia.org This highlights the utility of labeled L-Tyrosine in studying post-translational modifications like phosphorylation, as well as protein-protein interactions and gene expression regulation. wikipedia.org The complete incorporation of the labeled amino acid after a sufficient number of cell doublings ensures that every protein contains the isotopic label, enabling straightforward and accurate quantitative analysis. nih.gov

Research ApplicationKey Benefit of L-Tyrosine (Sodium Salt Hydrate)
Cell Culture Media Enhanced solubility ensures consistent availability of L-Tyrosine for cell growth. lohmann-minerals.comevonik.com
Bioproduction Facilitates concentrated nutrient feeds, leading to higher yields of biopharmaceuticals. lohmann-minerals.comevonik.com
SILAC Enables quantitative proteomic studies of protein expression and post-translational modifications. wikipedia.org

In Vivo Model Systems for Pathophysiological Studies

The utility of L-Tyrosine (sodium salt hydrate) extends to in vivo research, particularly in the study of infectious diseases and the host immune response.

Use in Mycobacterial Infection Models (e.g., Zebrafish Granuloma Model)

The zebrafish (Danio rerio) has emerged as a valuable model organism for studying mycobacterial infections, such as tuberculosis, due to its genetic tractability and transparent larvae that allow for real-time visualization of infection processes. nih.govresearchgate.net In a Mycobacterium marinum-infected zebrafish granuloma model, L-Tyrosine supplementation was found to limit mycobacterial survival. nih.govnih.gov Specifically, L-Tyrosine treatment markedly reduced the bacterial burden in both larval and adult zebrafish and decreased the proportion of high-burden or necrotic granulomas. nih.gov The use of L-Tyrosine disodium salt hydrate (B1144303) in these studies is crucial as L-Tyrosine itself is practically insoluble in water, and the salt form allows for effective concentration calculations for treatments. nih.gov

Investigation of Host Immune Responses and Pathogen Survival Mechanisms

The immune system's response is critical in controlling and eliminating pathogens. nih.govfrontiersin.org Research using the zebrafish model has provided insights into how L-Tyrosine modulates the host immune response to mycobacterial infections. Mechanistically, L-Tyrosine appears to inhibit the intracellular survival of mycobacteria by promoting the production of reactive oxygen species (ROS) in macrophages. nih.gov Furthermore, in adult zebrafish, L-Tyrosine treatment significantly upregulated the expression of interferon-gamma (IFN-γ), a cytokine essential for combating mycobacterial infections, particularly through the adaptive immune response involving T lymphocytes. nih.govnih.gov This suggests that L-Tyrosine may enhance the host's ability to control the infection by boosting specific immune pathways. The study of such host-pathogen interactions is fundamental to understanding how pathogens survive and how the host defends itself. nih.govnih.gov

In Vivo ModelPathogenKey Finding with L-Tyrosine (Sodium Salt Hydrate)
Zebrafish Granuloma Model Mycobacterium marinumReduced bacterial burden and limited mycobacterial survival. nih.govnih.gov
Zebrafish Infection Model Mycobacterium marinumPromoted ROS production in macrophages and upregulated IFN-γ expression in adult zebrafish. nih.govnih.gov

Chemical and Chemoenzymatic Synthesis Methodologies

L-Tyrosine, an economically significant amino acid, serves as a versatile building block in synthetic chemistry. Its inherent chirality and reactive functional groups—phenolic hydroxyl, carboxylic acid, and amino group—make it a valuable precursor for a wide array of complex molecules and derivatives. academie-sciences.frresearchgate.net Modern synthetic strategies increasingly leverage both classical chemical methods and biocatalysis to create novel compounds with high efficiency and stereoselectivity.

The intrinsic chirality of L-Tyrosine makes it an ideal starting material, or "chiral pool," for the asymmetric synthesis of complex natural products, particularly alkaloids. researchgate.netresearchgate.net Alkaloids are a class of naturally occurring secondary metabolites known for their significant architectural complexity and potent medicinal properties. researchgate.netresearchgate.net By using L-Tyrosine as a synthetic precursor, chemists can transfer its stereogenic center to the target molecule, avoiding the need for complex and often costly methods to establish the correct stereochemistry. researchgate.net

The phenolic hydroxyl group and the aromatic ring of tyrosine are key features, enabling hydrogen bonding and π–π stacking interactions that are crucial in many biological systems. researchgate.net These features are exploited in laboratory syntheses to construct intricate molecular frameworks. researchgate.net Research has demonstrated the successful total synthesis of various tyrosine-derived alkaloids, highlighting its role as an economical and adaptable chiral starting material. researchgate.netresearchgate.net For instance, the latex of the opium poppy, Papaver somniferum, naturally converts tyrosine into the alkaloid morphine, a pathway that has been traced using radio-labelled tyrosine and mimicked in laboratory settings. researchgate.netwikipedia.org

Chemoenzymatic synthesis, which integrates enzymatic reactions with traditional chemical steps, has emerged as a powerful strategy for producing natural products under mild and sustainable conditions. nih.govnih.gov This approach harnesses the high selectivity of enzymes to perform specific transformations that would be challenging to achieve with conventional chemistry alone. acs.org

A notable example is the synthesis of hordenine (B123053), a phenolic phytochemical, from L-Tyrosine. nih.govnih.gov A novel two-step chemoenzymatic cascade was developed for this purpose. nih.gov

Biocatalytic Decarboxylation: In the first step, the enzyme tyrosine decarboxylase from Lactobacillus brevis (LbTDC) is used to convert L-Tyrosine into tyramine (B21549). nih.govresearchgate.net

Chemical Reductive Amination: The resulting tyramine is then chemically converted to hordenine through reductive amination. nih.gov

This integrated process, which can be performed in a continuous flow system, achieves complete conversion to hordenine in under five minutes. nih.govnih.gov The chemoenzymatic route offers significant advantages over traditional metal-catalyzed methods, including improved safety, sustainability, and a space-time yield (STY) of 2.68 g L⁻¹ h⁻¹. nih.govnih.gov This strategy effectively combines the precision of biocatalysis with the versatility of chemical synthesis. nih.gov

Table 1: Chemoenzymatic Synthesis of Hordenine from L-Tyrosine

Step Reaction Catalyst/Reagent Product Key Advantage
1 Biocatalytic Decarboxylation Immobilized Tyrosine Decarboxylase (LbTDC) Tyramine High selectivity and mild reaction conditions. nih.gov
2 Chemical Reductive Amination Sodium triacetoxyborohydride (B8407120) (STAB) or picoline borane Hordenine Rapid, in-line conversion of the intermediate. nih.gov

The functional groups of L-Tyrosine provide multiple handles for chemical modification, allowing for the synthesis of a diverse library of derivatives with potential pharmaceutical applications. academie-sciences.fr Common synthetic strategies involve targeting the carboxylic acid, amino group, or the phenolic hydroxyl group. academie-sciences.fr

Esters and Amides: L-Tyrosine esters are typically formed by reacting the carboxylic acid with various alcohols. academie-sciences.fr Amide derivatives can be prepared by functionalizing either the carboxylic acid to form N-acyl derivatives or the amino group to yield N-alkyl amides. academie-sciences.fr

3-Substituted Derivatives: Direct functionalization of the tyrosine ring, such as at the 3-position, often requires harsh reagents and protective group chemistry. acs.org To circumvent these challenges, biocatalytic methods have been developed. An engineered tyrosine phenol (B47542) lyase (TPL) from Citrobacter freundii can catalyze the C-C bond formation between various phenol derivatives (like o-cresol (B1677501) and o-chlorophenol) and pyruvate (B1213749) to produce 3-substituted L-tyrosine derivatives (e.g., 3-Me, 3-OMe, 3-F, 3-Cl) in a single step with excellent enantiomeric excess (>97%). researchgate.net

One-Pot Biocascades: More complex derivatives have been synthesized using one-pot, multi-enzyme cascades. For example, L-DOPA surrogates have been produced from substituted benzenes, pyruvate, and ammonia (B1221849). acs.org This process uses a P450 monooxygenase to first hydroxylate the benzene (B151609) derivative, followed by a C-C coupling and amination reaction catalyzed by a TPL mutant, achieving product titers up to 5.2 g L⁻¹. acs.org

Advanced Analytical Techniques for L-Tyrosine Research

Accurate quantification of L-Tyrosine and its metabolites is crucial for both research and clinical diagnostics. cuni.czresearchgate.net High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical method due to its sensitivity, specificity, and versatility. cuni.cz

HPLC is widely used for the separation and quantification of amino acids, including L-Tyrosine. helixchrom.comacs.org The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). cuni.cz For tyrosine analysis, reversed-phase (RP) HPLC is common, often using a C18 column. researchgate.netacs.org

Different approaches exist for analyzing underivatized amino acids, which can be challenging due to their high polarity. helixchrom.comacs.org One method employs a gradient elution with a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724), with UV detection at a specific wavelength (e.g., 225 nm). acs.org Another advanced approach is mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve separation. helixchrom.com For instance, the Coresep 100 column allows for the separation of tyrosine and its neurotransmitter derivatives (DOPA, dopamine (B1211576), norepinephrine) in a single run, with the method being fully compatible with mass spectrometry (MS) for enhanced detection. helixchrom.com

Analyzing L-Tyrosine and its metabolites in complex biological matrices such as plasma, serum, or tissue homogenates requires robust method development to ensure accuracy and reliability. researchgate.netnih.govnih.gov

A critical first step is sample preparation , which aims to remove interfering substances like proteins. cuni.cz Common techniques include:

Protein Precipitation (PP): Involves adding a solvent like acetonitrile or an acid such as perchloric acid to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent (e.g., C18 cartridges) to selectively retain the analytes of interest while matrix components are washed away. The purified analytes are then eluted for HPLC analysis. SPE has demonstrated high recovery rates, ranging from 87.1% to 107.6% for tyrosine and its derivatives in serum and urine. researchgate.net

The developed HPLC method must be rigorously validated to confirm its performance. acs.org Validation parameters typically include:

Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a defined range. For example, one HPLC-fluorescence method for tyrosine showed a linear range of 15.625 to 500 mmol/L. nih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. Validated methods show high accuracy (e.g., 98.1%) and low relative standard deviation (RSD) for precision (e.g., 1.1%). nih.gov

Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified. A validated assay for tyrosine hydroxylase activity reported an LLOQ of 15.625 mmol/L for tyrosine. nih.gov

These validated methods are essential for applications ranging from monitoring enzyme activity to pharmacokinetic studies and the clinical diagnosis of metabolic disorders. researchgate.netnih.gov

Table 2: Examples of Validated HPLC Method Parameters for Tyrosine Analysis

Parameter Study 1: Tyrosine in Reaction Mixture nih.gov Study 2: Tyrosine in Dietary Supplements acs.org Study 3: Tyrosine Metabolites in Plasma nih.gov
Matrix Enzyme Reaction Mixture Powdered Dietary Supplement Mouse Plasma
Column Not specified CLC-C18 Bridged Ethylene Hybrid C18
Detection Fluorescence UV (225 nm) Mass Spectrometry (MS/MS)
Linearity Range 15.625–500 mmol/L 50–250 µg/mL 2–2,000 ng/mL
Accuracy 98.1% 98.91–100.77% (Recovery) 91.1–107.6%
Precision (RSD) 1.1% 0.28–1.92% 2.0–7.5%
LLOQ 15.625 mmol/L Not specified 2 ng/mL

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Application in Enzyme Activity Assays

L-Tyrosine and its derivatives are fundamental in various enzyme activity assays. The principle often relies on the enzymatic conversion of a tyrosine substrate, leading to a detectable change in a physical or chemical property.

A notable application involves the use of L-Tyrosine in assays for proteolytic enzymes. enzymedevelopment.com In this method, casein, a protein rich in tyrosine residues, serves as the substrate. The proteolytic enzyme cleaves the casein, releasing smaller peptides and free amino acids, including L-Tyrosine. enzymedevelopment.com The concentration of the liberated L-Tyrosine, which absorbs strongly at 280 nm, can then be quantified spectrophotometrically. enzymedevelopment.com This absorbance is directly proportional to the enzyme's activity under specific conditions of temperature and pH. enzymedevelopment.com

Furthermore, L-Tyrosine is a key substrate in tyrosinase activity assays. Tyrosinase catalyzes the conversion of L-Tyrosine to L-DOPA, which is a non-chemiluminescent compound. researchgate.net By measuring the decrease in a chemiluminescence signal produced by a reaction involving L-Tyrosine, the activity of tyrosinase can be determined. researchgate.net This method has been successfully used to evaluate the inhibitory effects of certain compounds on tyrosinase activity. researchgate.net

EnzymeSubstratePrinciple of DetectionApplication
Proteolytic EnzymesCaseinSpectrophotometric measurement of released L-Tyrosine at 280 nm. enzymedevelopment.comQuantifying proteolytic activity. enzymedevelopment.com
TyrosinaseL-TyrosineMeasurement of the decrease in chemiluminescence. researchgate.netDetermining tyrosinase activity and screening for inhibitors. researchgate.net
Alkaline PhosphataseO-phospho-L-tyrosineChemiluminescence detection of L-Tyrosine produced. researchgate.netMeasuring alkaline phosphatase activity. researchgate.net

Spectroscopic Characterization Techniques (e.g., UV/Vis Spectroscopy, Raman Spectroscopy)

Spectroscopic techniques are invaluable for elucidating the structural and electronic properties of L-Tyrosine (sodium salt hydrate).

UV/Vis Spectroscopy: The phenolic chromophore in L-Tyrosine gives rise to a characteristic UV absorption spectrum. d-nb.info L-Tyrosine (sodium salt hydrate) typically exhibits a maximum absorbance (λmax) at approximately 227 nm. caymanchem.com This property is not only useful for quantification but also for studying the local environment of tyrosine residues within proteins. d-nb.info Changes in the UV spectrum, such as shifts in the λmax or alterations in molar absorptivity, can indicate conformational changes or interactions with other molecules. nih.gov Second-derivative UV absorbance spectroscopy is a more advanced technique used to resolve overlapping spectral bands and can be employed to determine the pKa of tyrosine side chains in proteins. nih.gov

Raman Spectroscopy: Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering insights into its structure and bonding. The Raman spectrum of L-Tyrosine displays characteristic peaks corresponding to vibrations of its various functional groups, including the aromatic ring, the carboxylate group (COO-), and the amino group (NH3+). researchgate.net For instance, bands in the regions of 1619-1660 cm⁻¹, 1330-1440 cm⁻¹, and around 1450 cm⁻¹ are associated with asymmetric COO⁻, symmetric COO⁻, and CH₂ vibrations, respectively. researchgate.net This technique is particularly useful for studying the effects of environmental factors like temperature and pressure on the crystalline structure of L-Tyrosine and its hydrohalide salts. researchgate.net

TechniqueProperty MeasuredKey Findings for L-Tyrosine
UV/Vis SpectroscopyElectronic transitions of the phenolic chromophore.λmax at ~227 nm. caymanchem.com Sensitive to environmental changes. d-nb.info
Second-Derivative UV SpectroscopyResolves overlapping spectral bands.Can determine the pKa of tyrosine residues in proteins. nih.gov
Raman SpectroscopyVibrational modes of the molecule.Provides detailed structural information, including characteristic peaks for functional groups. researchgate.net

Mass Spectrometry-Based Quantitation (e.g., Inductively Coupled Plasma Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for the precise quantification of molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This technique is widely used for the quantification of L-Tyrosine and its modified forms in biological samples like urine. nih.gov The method involves separating the analytes using liquid chromatography followed by detection and quantification with tandem mass spectrometry, often employing multiple-reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov Isotope-labeled internal standards, such as [¹³C₆]tyrosine, are typically used to ensure accurate quantification. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not directly used for the quantification of the L-Tyrosine molecule itself, ICP-MS is a highly sensitive method for elemental analysis and can be applied in specialized assays involving L-Tyrosine. For instance, in novel protease assays, peptide substrates containing a lanthanide ion chelate can be synthesized. nih.gov After enzymatic cleavage, the amount of the lanthanide-tagged fragment can be quantified with exceptional sensitivity using ICP-MS, thereby providing a measure of protease activity. nih.gov This approach offers a significant advantage in terms of sensitivity over traditional methods.

TechniqueAnalytePrincipleApplication
LC/MS/MSL-Tyrosine and its modified forms.Separation by LC followed by detection using MRM with isotope-labeled internal standards. nih.govQuantification in biological fluids. nih.gov
ICP-MSLanthanide-tagged peptide fragments.Quantification of the elemental tag after enzymatic cleavage of a specially designed substrate. nih.govHighly sensitive protease assays. nih.gov

Microscopic Approaches for Cellular and Morphological Analysis (e.g., Fluorescence Microscopy, Scanning Electron Microscopy)

Microscopy techniques are essential for visualizing the effects and localization of L-Tyrosine and its derivatives at the cellular and subcellular levels.

Fluorescence Microscopy: L-Tyrosine itself exhibits intrinsic fluorescence, although its quantum yield can be influenced by environmental factors such as pH. d-nb.info More advanced applications involve the synthesis of fluorescent unnatural amino acids derived from tyrosine with extended π-conjugation. nih.gov These novel amino acids display a broad range of emission wavelengths and can be incorporated into peptides. nih.gov Confocal fluorescence microscopy can then be used to monitor the internalization and localization of these fluorescently labeled peptides within cells. nih.gov

Scanning Electron Microscopy (SEM): SEM is a powerful tool for examining the surface morphology of materials at high resolution. In the context of L-Tyrosine, SEM has been used to study the morphology of L-Tyrosine crystals. For example, micrographs of L-Tyrosine crystals crystallized from a supersaturated aqueous solution reveal their distinct crystalline structure. researchgate.net

TechniqueApplicationKey Findings
Fluorescence MicroscopyCellular localization of tyrosine-derived fluorescent peptides.Enables visualization of peptide uptake and distribution within cells. nih.gov
Scanning Electron Microscopy (SEM)Morphological analysis of L-Tyrosine crystals.Reveals the surface structure and morphology of the crystals. researchgate.net

Computational Modeling and Simulation (e.g., Molecular Dynamics Simulations)

Computational methods provide valuable insights into the behavior of L-Tyrosine at the atomic level.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the self-assembly processes of aromatic amino acids, including tyrosine. rsc.org These simulations can reveal how individual tyrosine monomers interact and form larger aggregates, such as fibril-like structures. rsc.org By simulating the system at different temperatures, researchers can investigate the thermodynamic landscape of the assembly process and identify stable, low-energy structures. rsc.org Such studies provide a molecular-level understanding of phenomena relevant to various fields, including the study of diseases associated with protein aggregation. rsc.org Furthermore, MD simulations are employed to generate and refine molecular force fields for use in simulations of biomolecular systems, including those involving L-Tyrosine. uq.edu.au

Ab initio Methods: These quantum mechanical calculations are used to determine the molecular properties of L-Tyrosine from first principles. nih.gov Researchers can optimize the geometry of both the amino acid and zwitterionic forms of L-Tyrosine and calculate various molecular descriptors, such as volume, surface area, and hydration energy. nih.gov These calculations also provide insights into the electronic properties of the molecule, including its redox potential. nih.gov

TechniqueApplicationKey Insights
Molecular Dynamics (MD) SimulationsStudying the self-assembly of L-Tyrosine.Reveals the formation of aggregates and provides insights into the thermodynamics of the process. rsc.org
Ab initio CalculationsDetermining fundamental molecular properties.Provides optimized geometries and electronic properties of L-Tyrosine. nih.gov

Research on Formulation and Delivery Strategies for L-Tyrosine (Sodium Salt Hydrate)

The inherent physicochemical properties of L-Tyrosine present unique challenges and opportunities in research settings, particularly concerning its formulation for experimental use and its potential application in advanced delivery systems. Research efforts have focused on overcoming its limited solubility for in vitro assays and exploring its use in creating novel materials for controlled-release applications.

Addressing Water Solubility in Aqueous Research Solutions

A primary hurdle in the experimental application of L-Tyrosine is its low solubility in water at a neutral pH. sigmaaldrich.com This characteristic complicates the preparation of stock solutions for research, such as in cell culture media, where maintaining physiological pH is critical.

L-Tyrosine exhibits a water solubility of approximately 0.45 mg/mL at 25°C. sigmaaldrich.comnih.gov This poor solubility necessitates dissolving the compound in solutions with extreme pH (either highly acidic or highly alkaline) to create concentrated stocks, which can risk pH shock to biological systems upon addition. sigmaaldrich.comquora.com

The sodium salt hydrate form of L-Tyrosine significantly mitigates this issue. By converting the carboxylic acid and phenolic hydroxyl groups into their corresponding sodium salts, the molecule's polarity is greatly increased, leading to a dramatic improvement in aqueous solubility. L-Tyrosine disodium salt dihydrate, for instance, has a reported solubility of 100 mg/mL in water, a more than 200-fold increase compared to its parent compound. sigmaaldrich.com Similarly, L-Tyrosine (sodium salt hydrate) is soluble in phosphate-buffered saline (PBS) at a concentration of approximately 10 mg/mL. caymanchem.com This enhanced solubility allows researchers to prepare physiologically compatible, concentrated stock solutions without resorting to extreme pH adjustments, thereby ensuring the integrity of experimental conditions, particularly in sensitive applications like cell culture. sigmaaldrich.com

Table 1: Comparison of Aqueous Solubility

Compound Solvent Solubility
L-Tyrosine Water (neutral pH, 25°C) ~0.45 mg/mL sigmaaldrich.comnih.gov
L-Tyrosine (sodium salt hydrate) PBS (pH 7.2) ~10 mg/mL caymanchem.com
L-Tyrosine disodium salt dihydrate Water 100 mg/mL sigmaaldrich.com

Exploration of Controlled Release and Sustained Delivery Mechanisms (e.g., Microencapsulation)

Beyond addressing immediate solubility, researchers are exploring the integration of L-Tyrosine into advanced delivery systems designed for controlled and sustained release. nih.gov Microencapsulation is a prominent technique in this field, where active agents are enclosed within a polymeric matrix to modulate their release over time, protect them from degradation, and potentially target them to specific sites. nih.govresearchgate.net

While research on the microencapsulation of L-Tyrosine (sodium salt hydrate) for its own sustained delivery is an emerging area, significant work has been done using L-Tyrosine as a fundamental building block for creating novel biodegradable polymers. These L-Tyrosine-derived polymers are then used to fabricate nanoparticles and microparticles for the controlled delivery of other therapeutic agents.

For example, new classes of enzymatic-biodegradable amphiphilic poly(ester-urethane)s have been developed from L-Tyrosine resources. nih.gov These polymers can self-assemble into nanoparticles in aqueous solutions and have demonstrated excellent capabilities for encapsulating anticancer compounds like doxorubicin (B1662922) and camptothecin (B557342). nih.gov The resulting drug-loaded nanoparticles are designed to be stable under normal physiological conditions but biodegrade in specific intracellular environments, releasing their payload in a controlled manner. nih.gov Another study focused on synthesizing novel nanoparticles based on Tyrosine and pectin, cross-linked with citric acid, for anticancer studies. researchgate.net These formulation strategies highlight the versatility of the L-Tyrosine molecule in the design of sophisticated drug delivery vehicles. nih.govresearchgate.net

Table 2: Examples of L-Tyrosine-Based Nanoparticles in Research

Nanoparticle Composition Particle Size Application Explored Research Finding
L-Tyrosine-based poly(ester-urethane)s ~200 ± 10 nm Encapsulation and delivery of doxorubicin (DOX) and camptothecin (CPT) Exhibited excellent drug encapsulation; nanoparticles were stable at extracellular conditions and underwent enzymatic biodegradation at the intracellular level to release the drugs. nih.gov
Tyrosine-pectin-cl-citric acid-poly(acrylamide) < 100 nm Anticancer study against HeLa cells The nanoparticles proved to be effective cytotoxic agents in vitro. researchgate.net

These methodologies demonstrate the dual role of L-Tyrosine in formulation science: its salt form provides a practical solution for solubility in basic research, while its core structure serves as a versatile platform for developing next-generation controlled-release systems. sigmaaldrich.comnih.gov

Future Directions and Emerging Research Avenues

Elucidating Unresolved Mechanistic Details of L-Tyrosine's Biological Actions

While L-Tyrosine is a well-established precursor for critical neurotransmitters and hormones, the precise molecular mechanisms governing its diverse biological effects remain an active area of investigation. clevelandclinic.orgexamine.com Future research is directed at understanding the nuanced roles of L-Tyrosine in cellular signaling and metabolism.

A key area of focus is the intricate interplay between L-Tyrosine phosphorylation and nitration. researchgate.net Tyrosine residues in proteins are primary targets for phosphorylation by tyrosine kinases, a fundamental process in signal transduction. sigmaaldrich.comacs.org Concurrently, nitration of tyrosine residues can occur, and both processes can modulate protein function and subsequent cellular responses. researchgate.net However, the in-vivo mechanistic details of protein and enzymatic oxidation and nitration are not fully resolved. researchgate.net Research is ongoing to clarify how these modifications influence each other and to what extent they dictate the downstream effects of L-Tyrosine.

Furthermore, the role of L-Tyrosine in enzymatic reactions, particularly as a donor of both an electron and a proton, is a subject of intense study. nih.gov For instance, a conserved tyrosine residue is found in the active site of oxidases, but its precise role in the reduction of oxygen is still being defined. nih.gov By employing unnatural tyrosine analogs, researchers are gaining deeper insights into the enzymatic mechanisms, which could lead to the design of more efficient biocatalysts. nih.gov

Expanding Research into L-Tyrosine's Immunomodulatory Roles

The influence of L-Tyrosine on the immune system is a rapidly emerging field of study. It is understood that L-Tyrosine can assist in mitigating allergic reactions. mpbio.com Moreover, research has shown that adsorbing allergenic materials to L-Tyrosine can enhance the production of IgG antibodies, suggesting its potential as an immunological adjuvant. nih.gov This adjuvant activity is thought to stem from a depot effect, where the allergen's bioavailability is reduced, leading to a more sustained immune response. nih.gov

However, the full spectrum of L-Tyrosine's immunomodulatory effects is yet to be fully elucidated. High stress levels can lead to a decline in the immune system, promoting inflammation. gowinglife.com As a precursor to catecholamines, which have a protective effect during stress, L-Tyrosine may indirectly support immune function by buffering against stress-induced depletion of these neurotransmitters. gowinglife.com Future investigations will likely delve deeper into the direct interactions of L-Tyrosine with immune cells and its influence on cytokine production and immune signaling pathways.

Advancements in High-Throughput Screening for Novel L-Tyrosine Interactions

High-throughput screening (HTS) is revolutionizing the discovery of novel interactions and applications for L-Tyrosine. flemingcollege.caresearchgate.net This technology enables the rapid screening of large chemical libraries to identify molecules that interact with specific biological targets. jocpr.comjocpr.com In the context of L-Tyrosine, HTS can be employed to discover new enzymes that utilize L-Tyrosine as a substrate, or to identify compounds that modulate L-Tyrosine metabolism.

A notable application of HTS is in the screening of mutant libraries for strains with high L-Tyrosine yields. For instance, a biosensor assay based on betaxanthin synthesis has been developed for the high-throughput screening of Saccharomyces cerevisiae mutant libraries. nih.gov This method allows for a linear relationship between extracellular L-Tyrosine content and the formation of a yellow pigment, enabling easy visual identification of high-yield strains. nih.gov Such advancements are crucial for optimizing the industrial production of L-Tyrosine and its derivatives.

Future HTS efforts will likely integrate artificial intelligence and machine learning to enhance the accuracy and efficiency of the screening process. jocpr.comjocpr.com These technologies can predict the biological activity of compounds and optimize screening parameters, accelerating the discovery of novel L-Tyrosine-related therapeutics and biotechnological tools. jocpr.comjocpr.com

Integration of Multi-Omics Data for Comprehensive L-Tyrosine Metabolic Profiling

The advent of multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to holistically understand the complex biological roles of L-Tyrosine. nih.govresearchgate.net By integrating these diverse datasets, researchers can construct a comprehensive picture of how L-Tyrosine metabolism is regulated and how it influences various cellular processes. mdpi.comresearchgate.net

Integrated multi-omics approaches can reveal the flow of information from the genetic level to the functional protein and metabolite level, bridging the gap between genotype and phenotype. nih.gov For example, combining transcriptomics and metabolomics data can identify co-regulated genes and metabolites, providing insights into the regulatory networks that govern L-Tyrosine pathways. mdpi.com This integrated analysis has been successfully applied to study complex diseases like cancer, identifying key molecular perturbations. nih.gov

Future research will continue to leverage multi-omics data to unravel the intricate network of interactions involving L-Tyrosine. arxiv.org This will be instrumental in identifying new biomarkers for diseases associated with altered L-Tyrosine metabolism and in developing personalized medicine approaches. arxiv.org

Innovations in Bio-Based Production and Derivatization of L-Tyrosine

The demand for L-Tyrosine and its derivatives in the pharmaceutical, food, and cosmetic industries has spurred innovations in its production. nih.govsci-hub.se While chemical synthesis is a traditional method, biosynthesis using microorganisms is gaining prominence due to its potential for greater efficiency and sustainability. greenskybio.com

Biotechnological advancements, particularly in fermentation technology and genetic engineering, are at the forefront of this shift. greenskybio.com Researchers are optimizing the growth conditions of microorganisms and manipulating genes related to L-Tyrosine synthesis to increase yields. greenskybio.com For example, engineered enzymes are being developed to convert L-Tyrosine into valuable derivatives like L-DOPA. acs.org

Furthermore, enzymatic biocatalysis is a key strategy for the derivatization of L-Tyrosine's functional groups to produce a variety of high-value chemicals. nih.govsci-hub.se This includes the synthesis of compounds like p-coumaric acid, an important industrial material, through the deamination of L-Tyrosine by tyrosine ammonia (B1221849) lyase. researchgate.net

Q & A

Q. How should L-tyrosine (sodium salt hydrate) be prepared and stored for cell culture applications?

L-Tyrosine (sodium salt hydrate) should be dissolved in sterile, deionized water at concentrations compatible with cell culture media (e.g., MEM, DMEM). The solution should be filter-sterilized (0.2 µm) and stored at 2–8°C for short-term use or frozen at –20°C for long-term stability. Dry powder should be stored in a desiccator at 2–8°C to prevent hydration and degradation .

Q. What analytical methods are recommended for quantifying L-tyrosine (sodium salt hydrate) in enzymatic activity assays?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is widely used to monitor enzymatic conversion of L-tyrosine. For example, in decarboxylase assays, L-tyrosine consumption and tyramine production are quantified using reverse-phase C18 columns with mobile phases of sodium acetate buffer (pH 5.0) and acetonitrile .

Q. How does the hydrate form of L-tyrosine sodium salt affect its solubility in aqueous solutions?

The hydrate form enhances solubility in water due to interactions between the sodium ions and water molecules, stabilizing the ionic species. Adjusting pH (e.g., using acetate buffer) further increases solubility by protonating/deprotonating functional groups, critical for maintaining homogeneity in reaction mixtures .

Advanced Research Questions

Q. What experimental designs are effective for studying L-tyrosine’s role as a kinetic hydrate inhibitor (KHI) in gas hydrate formation?

Use high-pressure autoclave systems to simulate natural gas hydrate conditions. Measure induction times and gas consumption rates under controlled temperatures (e.g., 2–4°C) and pressures (3–5 MPa). Compare L-tyrosine’s performance with other KHIs (e.g., PVP) and thermodynamic inhibitors (e.g., MEG). Synergistic effects can be tested by combining L-tyrosine with MEG at varying concentrations (e.g., 1–5 wt%) .

Q. How does L-tyrosine’s molecular structure influence its dual role in hydrate inhibition (weak nucleation vs. strong growth suppression)?

L-Tyrosine’s hydrophilic (–OH, –COO⁻) and hydrophobic (aromatic ring) groups disrupt water structure during nucleation but stabilize hydrate crystal surfaces during growth. Molecular dynamics simulations and FTIR spectroscopy can elucidate hydrogen-bonding interactions and adsorption mechanisms at the hydrate-water interface .

Q. What methodologies optimize L-tyrosine’s use in continuous-flow chemoenzymatic synthesis (e.g., hordenine production)?

Immobilize tyrosine decarboxylase (TDC) on epoxy-functionalized supports (e.g., LbTDC-EP400) in packed-bed reactors. Use feedstock solutions of 5 mM L-tyrosine disodium salt hydrate, 0.2 mM PLP cofactor, and 62.5 mM formaldehyde in acetonitrile. Monitor conversion efficiency via inline HPLC and optimize flow rates (e.g., 0.54 mL/min) to maximize yield and minimize enzyme deactivation .

Q. How do pH and ionic strength affect L-tyrosine’s stability in bioreactor systems?

Conduct stability assays under varying pH (4–9) and ionic strength (0–500 mM NaCl). Use circular dichroism (CD) spectroscopy to monitor conformational changes and LC-MS to detect degradation products (e.g., dopaquinone). Buffers like sodium acetate (pH 5.0) or carbonate (pH 11.5) are recommended for maintaining stability in enzymatic reactions .

Q. What are the contradictions in reported data on L-tyrosine’s hydrate inhibition efficacy, and how can they be resolved?

Discrepancies arise from differences in experimental setups (e.g., pure water vs. brine systems) and inhibitor concentrations. Standardize testing protocols using the Rocking Cell method (RC5) and validate results with molecular modeling to account for solution chemistry effects (e.g., cation stabilization at low pH) .

Methodological Notes

  • Data Correlation : For hydrate inhibition studies, use empirical models (e.g., chemical kinetics-based equations) to correlate induction time data with inhibitor concentration and temperature .
  • Safety Protocols : Handle L-tyrosine sodium salt hydrate with PPE (gloves, goggles) due to its eye irritation risk (GHS05). Quench reactions with 0.2% HCl before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.